molecular formula C9H14ClNO B15244002 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride

2-(4-(Aminomethyl)phenyl)ethanol hydrochloride

Cat. No.: B15244002
M. Wt: 187.66 g/mol
InChI Key: OKBTYSHDIHLIDW-UHFFFAOYSA-N
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Description

2-(4-(Aminomethyl)phenyl)ethanol hydrochloride is an organic compound that features both an amino group and a hydroxyl group attached to a benzene ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride typically involves the reaction of 4-(Aminomethyl)benzaldehyde with ethylene oxide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Aminomethyl)phenyl)ethanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(4-(Aminomethyl)phenyl)acetaldehyde.

    Reduction: The amino group can be reduced to form a primary amine, resulting in the formation of 2-(4-(Methylamino)phenyl)ethanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include 2-(4-(Aminomethyl)phenyl)acetaldehyde, 2-(4-(Methylamino)phenyl)ethanol, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-(Aminomethyl)phenyl)ethanol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methylamino)phenyl)ethanol: Similar structure but with a methyl group instead of an amino group.

    2-(4-(Aminomethyl)phenyl)acetaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

    4-(Aminomethyl)benzyl alcohol: Similar structure but with a benzyl alcohol group instead of an ethanol group.

Uniqueness

2-(4-(Aminomethyl)phenyl)ethanol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

2-[4-(aminomethyl)phenyl]ethanol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c10-7-9-3-1-8(2-4-9)5-6-11;/h1-4,11H,5-7,10H2;1H

InChI Key

OKBTYSHDIHLIDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)CN.Cl

Origin of Product

United States

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